N-t-Boc-L-serine Allyl Ester
Description
Contextualization within Amino Acid Derived Chiral Building Blocks
Amino acids are fundamental to life and represent a readily available source of chiral molecules, often referred to as the "chiral pool." researchgate.net These molecules are invaluable starting materials in asymmetric synthesis, a field of chemistry focused on creating specific stereoisomers of a target molecule. L-serine, in particular, is a versatile precursor for synthesizing unusual amino acids and other complex organic structures due to the reactive hydroxyl group on its side chain. researchgate.netacs.org
N-t-Boc-L-serine Allyl Ester is a prime example of a chiral building block derived from this pool. Its inherent chirality, inherited from L-serine, is preserved and can be transferred to new, more complex molecules. The presence of the hydroxyl group offers a site for further chemical modification, such as oxidation or etherification, allowing for the introduction of diverse functionalities. This makes it a preferred reagent for creating peptides with hydroxyl-containing side chains or for use in the synthesis of other intricate natural products. orgsyn.org
Rationale for Orthogonal Protecting Group Integration in Serine Derivatives
In multi-step chemical synthesis, especially in peptide chemistry, it is crucial to control which functional groups react at each stage. libretexts.org This is achieved by using "protecting groups," which temporarily block a reactive site. thermofisher.com The concept of "orthogonality" is central to this strategy. Orthogonal protecting groups are distinct types of shields that can be removed under very specific and different conditions, without affecting the other protecting groups present in the molecule. biosynth.comgoogle.comresearchgate.net This allows for the selective deprotection and reaction of one functional group at a time. sigmaaldrich.com
This compound is a classic example of orthogonal protection:
N-t-Boc (tert-butoxycarbonyl) Group: This group protects the α-amino group. It is stable under a wide range of reaction conditions but is specifically labile to acids, such as trifluoroacetic acid (TFA). libretexts.orgthermofisher.com This acid-lability is a cornerstone of the "Boc strategy" in peptide synthesis. peptide.com
Allyl Ester Group: This group protects the carboxylic acid. The allyl group is stable to the acidic and basic conditions often used in peptide synthesis but can be selectively removed under mild conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0). google.comsigmaaldrich.com
This orthogonal arrangement is highly advantageous. A chemist can remove the allyl ester to react the carboxylic acid while leaving the Boc group intact, or vice-versa. Furthermore, neither of these deprotection conditions will affect the free hydroxyl group on the serine side chain, offering a third site for independent functionalization. This three-tiered control makes the molecule an exceptionally versatile tool for building complex peptide backbones, cyclic peptides, and other architecturally demanding molecules. google.comresearchgate.net
| Protecting Group | Protected Functionality | Deprotection Condition | Orthogonality |
| t-Boc | α-Amino Group | Acid (e.g., Trifluoroacetic Acid) thermofisher.com | Orthogonal to Allyl and Fmoc groups google.com |
| Allyl Ester | Carboxylic Acid | Palladium(0) Catalysis google.comsigmaaldrich.com | Orthogonal to Boc and Fmoc groups google.com |
| Fmoc | α-Amino Group | Base (e.g., Piperidine) biosynth.com | Orthogonal to Boc and Allyl groups google.com |
Historical Development and Contemporary Significance in Organic Chemistry Research
The challenge of selectively protecting the various functional groups on amino acids has been a long-standing topic in organic chemistry. Early methods for protecting serine often involved harsh conditions. For instance, a 1956 report by Sheehan, Goodman, and Hess described the selective O-acetylation of L-serine using glacial acetic acid saturated with hydrogen chloride, conditions that are quite forcing. beilstein-journals.org The development of protecting groups like Boc in the 1950s and later Fmoc revolutionized peptide synthesis by providing milder and more selective deprotection methods. thermofisher.com
The introduction of allyl protecting groups, which are removable via palladium catalysis, added another layer of sophistication, creating a fully orthogonal system when paired with acid-labile (Boc) or base-labile (Fmoc) groups. google.com This advancement was critical for the synthesis of complex peptides, including those with modifications like cyclization or branching. sigmaaldrich.com
In contemporary research, this compound and related serine derivatives continue to be of high importance. They are key intermediates in the synthesis of unnatural amino acids, which are used to create peptidomimetics with enhanced stability or novel biological activity. acs.org Furthermore, the development of serine/threonine ligation (STL), a chemical method to join unprotected peptide segments, has highlighted the modern utility of serine as a ligation site. researchgate.net Compounds like this compound serve as foundational materials for creating the specialized segments needed for such advanced ligation strategies, which are employed in the total chemical synthesis of proteins and other biomolecules. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-5-6-16-9(14)8(7-13)12-10(15)17-11(2,3)4/h5,8,13H,1,6-7H2,2-4H3,(H,12,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCJZSOZYIDKFL-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463440 | |
| Record name | N-t-Boc-L-serine Allyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143966-57-8 | |
| Record name | N-t-Boc-L-serine Allyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for N T Boc L Serine Allyl Ester
Regioselective Esterification Strategies for Allyl Moiety Introduction
The introduction of the allyl ester is a critical step in the synthesis of N-t-Boc-L-serine allyl ester. This can be achieved through direct esterification or transesterification methods.
Direct Esterification with Allyl Alcohol and Activating Reagents
Direct esterification involves the reaction of N-t-Boc-L-serine with allyl alcohol in the presence of an activating agent. A common method utilizes a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane (B109758). The carboxylic acid is activated by DCC, facilitating the nucleophilic attack of allyl alcohol.
Another approach involves the use of uronium-based coupling agents like TBTU, TATU, or COMU in the presence of an organic base. researchgate.net These reagents facilitate the efficient formation of the ester linkage at room temperature. researchgate.net
| Activating Reagent | Catalyst/Base | Solvent | Key Features |
| DCC | DMAP | Dichloromethane | Standard and widely used method. |
| TBTU, TATU, COMU | Organic Base | Various | Efficient at room temperature. researchgate.net |
Transesterification Approaches
Transesterification offers an alternative route to introduce the allyl group. This typically involves reacting a methyl or ethyl ester of N-t-Boc-L-serine with an excess of allyl alcohol or another allyl donor, such as allyl acetate (B1210297). organic-chemistry.org The reaction is often catalyzed by a base, like sodium methoxide (B1231860), or a Lewis acid. organic-chemistry.org For instance, a patent-described method uses allyl acetate and sodium methoxide in toluene (B28343) at reflux to yield the allyl ester. Scandium(III) triflate has also been shown to catalyze the direct transesterification of carboxylic esters with alcohols, including the preparation of allyl esters. organic-chemistry.org
| Catalyst | Allyl Source | Solvent | Conditions |
| Sodium Methoxide | Allyl Acetate | Toluene | Reflux |
| Scandium(III) Triflate | Allyl Alcohol | Boiling Alcohol | High yields organic-chemistry.org |
N-Terminal tert-Butoxycarbonyl (Boc) Protection Protocols
The protection of the amino group of L-serine with the tert-butoxycarbonyl (Boc) group is a fundamental step. This is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc anhydride). orgsyn.orgorganic-chemistry.org
Optimization of Boc Anhydride (B1165640) Reactivity and Chemoselectivity
The reaction of L-serine with Boc anhydride is commonly performed under aqueous or anhydrous conditions in the presence of a base. orgsyn.orgorganic-chemistry.org The choice of solvent and base can influence the reaction's efficiency and chemoselectivity. For example, using a two-phase system of dioxane and aqueous sodium hydroxide (B78521) is a well-established method. orgsyn.org Catalyst-free N-tert-butyloxycarbonylation in water has been shown to produce N-t-Boc derivatives chemoselectively, avoiding side products. organic-chemistry.org The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and catalyst provides an efficient and chemoselective mono-N-Boc protection of amines. organic-chemistry.org
In some cases, the reaction of amines with Boc anhydride and 4-(dimethylaminopyridine) (DMAP) can lead to the formation of unstable carbamic-carbonic anhydride intermediates. researchgate.net Understanding the reaction mechanism is crucial for optimizing conditions to favor the desired N-Boc product. researchgate.net
Stereoselective Protection Techniques for Amino Acids
Maintaining the stereochemical integrity of the chiral center in L-serine during the Boc protection is paramount. Standard procedures for N-Boc protection of amino acids, such as using Boc anhydride in the presence of a base, are generally considered not to cause significant racemization. orgsyn.orgorganic-chemistry.org It is crucial to perform these reactions under controlled conditions to preserve the optical purity of the final product. The use of stable Fmoc-, Boc-, and Alloc-benzotriazoles allows for the protection of various amino acids, including serine, in the presence of triethylamine (B128534) at room temperature, yielding products free of dipeptide and tripeptide impurities. organic-chemistry.org
Stereocontrolled Synthesis from L-Serine Precursors
The synthesis often begins with the protection of the amino group of L-serine, followed by the esterification of the carboxylic acid. A common precursor is N-Boc-L-serine, which can be prepared from L-serine and Boc anhydride. orgsyn.org This intermediate is then subjected to esterification with allyl alcohol. Alternatively, L-serine can first be converted to its methyl ester, followed by N-protection and subsequent transesterification. orgsyn.orgorgsyn.org
Maintenance of Enantiomeric Purity During Multistep Transformations
The synthesis of this compound and its subsequent use in multi-step transformations necessitate rigorous control over stereochemistry to prevent racemization. Epimerization is a known risk, especially for N-Boc protected serine derivatives which are susceptible to this phenomenon. nih.gov
Several analytical techniques are employed to verify the enantiomeric excess (ee) of serine derivatives. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for assessing enantiomeric purity. rsc.org For instance, the analysis of a Dieckmann cyclization precursor derived from a protected O-t-Bu-L-serine showed only negligible epimerization, with the product being obtained in 97% ee. rsc.org
In other cases, derivatization to form diastereomers allows for the determination of enantiomeric purity by standard chromatographic or spectroscopic methods. One such method involves creating diastereomeric amides which can then be analyzed by nuclear magnetic resonance (NMR) spectroscopy. orgsyn.org For example, the enantiomeric purity of N-(Boc)allylglycine methyl ester was assessed by synthesizing diastereomeric amides and observing the methyl ester singlets in the 1H NMR spectrum. orgsyn.org Similarly, supercritical fluid chromatography (SFC) on a chiral column has been used to determine that the enantiomeric purity of related intermediates was greater than 98%. orgsyn.orgorgsyn.org
The choice of reaction conditions and reagents is critical in preserving the chirality of the α-carbon. For example, in peptide coupling reactions, minimizing the risk of racemization is a key consideration. polypeptide.com Strategies to mitigate this include the careful selection of coupling reagents and reaction temperature. nih.gov For instance, performing reactions at lower temperatures can significantly reduce the extent of epimerization. nih.gov
Derivatization from O-Protected L-Serine Intermediates
The synthesis of this compound often begins with L-serine, where the amino and carboxyl groups are protected before the final esterification. A common starting material is N-Boc-L-serine, which can be prepared by treating L-serine with di-tert-butyl dicarbonate. orgsyn.org
The hydroxyl group of serine presents both a challenge and an opportunity in synthesis. To prevent undesired side reactions, it is often necessary to protect the hydroxyl group. acs.org Various protecting groups have been utilized for this purpose, including benzyl, tert-butyl, and silyl (B83357) ethers. acs.orgresearchgate.net The choice of the O-protecting group is crucial as it must be stable to the reaction conditions used in subsequent steps and easily removable when desired. For example, O-t-Bu-L-serine is valued for the stability of the t-butyl group under a wide range of conditions. rsc.org
Once the amino and hydroxyl groups are appropriately protected, the allyl ester can be introduced. This can be achieved through several esterification methods. A common approach involves the reaction of the protected N-Boc-L-serine with allyl alcohol in the presence of a coupling agent.
The following table summarizes various O-protected L-serine derivatives that can serve as intermediates:
| O-Protecting Group | Key Features |
| Benzyl (Bn) | Removable by hydrogenolysis. |
| tert-Butyl (t-Bu) | Stable under a wide range of conditions, removable with strong acid. rsc.org |
| Silyl ethers (e.g., TBDMS) | Removable with fluoride (B91410) ions. researchgate.net |
Process Optimization and Scale-Up Considerations in Research Synthesis
Transitioning the synthesis of this compound from a laboratory scale to a larger research or pilot scale introduces several challenges that require careful process optimization. Key considerations include reaction time, temperature control, reagent stoichiometry, and purification methods.
For esterification reactions, simply extending the reaction time does not always lead to a higher yield and can increase the likelihood of side reactions. ub.edu A more effective strategy for scale-up can be to use a larger excess of the esterifying agent and to perform the coupling in multiple, shorter intervals. ub.edu
The choice of solvent and base is also critical. For instance, in amide bond formation involving N-Boc-O-benzyl-L-serine, a combination of DMF and MeCN as solvents with DIEA as the base was found to give the best results. nih.gov
Purification of the final product and intermediates is another significant aspect of process optimization. While column chromatography is common in laboratory-scale synthesis, it can be cumbersome and costly for larger quantities. orgsyn.org Therefore, exploring alternative purification techniques such as crystallization or distillation, where applicable, is beneficial. orgsyn.org
Monitoring the reaction progress is essential for process control. Thin-layer chromatography (TLC) is a simple and effective method for tracking the consumption of starting materials and the formation of the product. orgsyn.orgorgsyn.org
Finally, when scaling up, it is crucial to re-evaluate the safety aspects of the process. Some reagents used in the synthesis, such as methyl iodide, are toxic and require careful handling in a well-ventilated fume hood, especially when used in larger quantities. orgsyn.org
Reactivity Profiles and Strategic Chemical Transformations of N T Boc L Serine Allyl Ester
Selective Deprotection Chemistry of the Allyl Ester
The allyl ester group is a versatile protecting group for carboxylic acids due to its stability under both acidic and basic conditions. organic-chemistry.org This stability allows for its selective removal in the presence of other acid- or base-labile protecting groups. organic-chemistry.org
Palladium-Catalyzed Allyl Transfer Mechanisms and Conditions
The most common method for the deprotection of allyl esters involves a palladium-catalyzed allyl transfer reaction. acsgcipr.orgthieme-connect.de The mechanism proceeds through the formation of a π-allyl palladium complex. acsgcipr.orgthieme-connect.de A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], coordinates to the double bond of the allyl group. acsgcipr.orggoogle.com This is followed by the expulsion of the carboxylate anion, forming a coordinated π-allyl cation. acsgcipr.org This intermediate then reacts with a nucleophilic scavenger, regenerating the palladium(0) catalyst and releasing the free carboxylic acid. acsgcipr.orgthieme-connect.de
A variety of scavengers can be employed in this reaction, including amines like morpholine (B109124) and pyrrolidine, as well as other nucleophiles like N,N'-dimethylbarbituric acid. thieme-connect.degoogle.comresearchgate.net The reaction is typically carried out under mild and neutral conditions, often at room temperature. acsgcipr.orgresearchgate.net
Table 1: Common Conditions for Palladium-Catalyzed Allyl Ester Deprotection
| Catalyst | Scavenger | Solvent | Temperature |
|---|---|---|---|
| Pd(PPh₃)₄ | Morpholine | Tetrahydrofuran (THF) | Room Temperature |
| Pd(PPh₃)₄ | Pyrrolidine | Not specified | Not specified |
| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | THF/H₂O | Room Temperature |
| Pd/C (10%) | Not specified (basic conditions) | Not specified | Not specified |
| PdEnCat™ 30 | Phenylsilane (PhSiH₃) | THF/H₂O | Room Temperature |
This table summarizes common reagents and conditions used for the palladium-catalyzed deprotection of allyl esters, as cited in the text.
Orthogonal Deprotection against Acid-Labile and Base-Labile Protecting Groups
A key advantage of the allyl ester is its orthogonality to many other protecting groups used in organic synthesis. organic-chemistry.org Orthogonality refers to the ability to selectively remove one protecting group in the presence of another under a different set of reaction conditions. organic-chemistry.org
The palladium-catalyzed cleavage of the allyl ester is performed under neutral conditions, which means it does not affect acid-labile groups like the tert-butoxycarbonyl (Boc) group or base-labile groups like the fluorenylmethyloxycarbonyl (Fmoc) group. sci-hub.segoogle.com This allows for a strategic deprotection sequence. For instance, in a molecule containing both an allyl ester and a Boc-protected amine, the allyl ester can be removed first using a palladium catalyst, leaving the Boc group intact. sci-hub.se Subsequently, the Boc group can be removed under acidic conditions without affecting the newly formed carboxylic acid. This selective deprotection is crucial in complex multi-step syntheses, such as solid-phase peptide synthesis. google.comtotal-synthesis.com
Chemoselective Cleavage in the Presence of Other Functional Groups
The mild conditions of palladium-catalyzed allyl ester deprotection contribute to its high chemoselectivity. researchgate.net This reaction can be performed in the presence of a wide variety of other functional groups without causing unwanted side reactions. researchgate.net Research has shown that functional groups such as esters, ethers, ketones, nitriles, and even alkyl and aryl chlorides are well-tolerated under these conditions. researchgate.net This high degree of chemoselectivity makes the allyl ester a valuable protecting group for complex molecules with diverse functionalities. acsgcipr.org
N-t-Boc Group Reactivity and Removal Mechanisms
The N-t-Boc group is one of the most widely used protecting groups for amines in organic synthesis. wikipedia.org It is known for its stability under a broad range of conditions, yet it can be readily removed when desired. organic-chemistry.org
Acid-Mediated Deprotection and Scavenger Strategies
The standard method for removing the N-t-Boc group is through acid-mediated hydrolysis. wikipedia.orgjk-sci.com Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in methanol, are commonly employed. wikipedia.org The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which initiates the fragmentation of the carbamate. total-synthesis.com This fragmentation generates a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate, which readily decarboxylates to release the free amine and carbon dioxide. total-synthesis.comwikipedia.org
A potential complication of this deprotection method is the reaction of the highly reactive tert-butyl cation with nucleophilic functional groups present in the substrate or product. wikipedia.orgacsgcipr.org To prevent these unwanted side reactions, scavengers are often added to the reaction mixture. wikipedia.org Common scavengers include anisole, thioanisole, and triethylsilane, which act by trapping the tert-butyl cation. wikipedia.orgreddit.com
Table 2: Common Reagents for Acid-Mediated N-t-Boc Deprotection
| Acid Reagent | Solvent | Scavenger (Example) |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Anisole, Thioanisole |
| Hydrogen Chloride (HCl) | Methanol, Ethyl Acetate (B1210297) | Not always specified |
| Phosphoric Acid (aqueous) | Not specified | Not applicable |
| Aluminum Chloride (AlCl₃) | Not specified | Not applicable |
This table outlines common acidic reagents and scavengers used for the removal of the N-t-Boc protecting group, as referenced in the text.
Orthogonality with Base-Labile and Palladium-Labile Protecting Groups
The N-t-Boc group is stable to basic conditions and to the palladium-catalyzed conditions used for allyl ester cleavage. total-synthesis.comorganic-chemistry.org This stability makes it orthogonal to base-labile protecting groups like Fmoc and palladium-labile groups like the allyloxycarbonyl (Alloc) group. total-synthesis.com This orthogonality is a cornerstone of modern peptide synthesis. total-synthesis.comnumberanalytics.com For example, in a peptide chain with an N-terminal Fmoc group and a lysine (B10760008) side chain protected with a Boc group, the Fmoc group can be selectively removed with a base (like piperidine) to allow for chain elongation, while the Boc group on the lysine remains unaffected. total-synthesis.com The Boc group can then be removed at a later stage using acidic conditions. This strategic use of orthogonal protecting groups allows for the precise and efficient synthesis of complex peptides. numberanalytics.com
Side-Chain Hydroxyl Group Functionalization
The hydroxyl group of the serine side chain in N-t-Boc-L-serine allyl ester is a key site for a variety of chemical modifications, enabling the synthesis of diverse and complex molecules. This functional group can undergo reactions such as etherification, esterification, nucleophilic substitution, glycosylation, and phosphorylation, making it a valuable building block in peptide and organic synthesis.
Etherification and Esterification of the Serine Hydroxyl
The hydroxyl group of this compound can be readily converted into ethers or esters. These reactions are fundamental for introducing a wide range of functional groups, thereby altering the molecule's steric and electronic properties.
Etherification: This process involves the formation of an ether linkage (R-O-R') at the serine hydroxyl group. Common methods include the Williamson ether synthesis, where the alkoxide of the serine derivative reacts with an alkyl halide. Due to the presence of other reactive sites in this compound, careful selection of reagents and reaction conditions is necessary to ensure regioselectivity.
Esterification: The hydroxyl group can be acylated to form esters. This is typically achieved by reacting the this compound with an acyl chloride or a carboxylic acid anhydride (B1165640) under basic conditions. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction with a carboxylic acid. These esterification reactions are crucial for creating depsipeptides and other ester-containing compounds.
Table 1: Examples of Etherification and Esterification Reactions
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Etherification | Alkyl Halide (e.g., Benzyl Bromide) + Base | O-Alkyl Serine Derivative |
| Esterification | Acyl Chloride (e.g., Acetyl Chloride) + Base | O-Acyl Serine Derivative |
| Esterification | Carboxylic Acid + DCC/DMAP | O-Acyl Serine Derivative |
Nucleophilic Substitutions and Derivatizations
The hydroxyl group of the serine side chain can be transformed into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This strategy opens pathways for the introduction of a variety of nucleophiles, including azides, halides, and thiols.
For instance, activation of the hydroxyl group followed by reaction with sodium azide (B81097) introduces an azido (B1232118) group, which can then be reduced to an amine or used in click chemistry reactions. This two-step process provides a versatile method for synthesizing alpha,beta-diaminopropionic acid derivatives. The bromomethyl group, if present, also offers a site for nucleophilic substitutions.
Glycosylation Reactions of the Serine Hydroxyl
O-linked glycosylation, the attachment of a sugar moiety to the hydroxyl group of serine or threonine, is a vital post-translational modification in biological systems. bachem.com this compound serves as a key building block for the synthesis of O-linked glycopeptides. bachem.comgoogle.com
The glycosylation of the serine hydroxyl is often achieved using a glycosyl donor, such as a glycosyl halide or trichloroacetimidate, under the promotion of a Lewis acid. acs.org The reaction stereoselectivity (α or β) is a critical aspect and can be influenced by the nature of the glycosyl donor, the promoter, and the reaction conditions. The use of an allyl ester for the carboxyl protection is advantageous as it is stable under many glycosylation conditions and can be selectively removed later. google.com
Table 2: Common Glycosylation Methods for Serine Derivatives
| Glycosyl Donor | Promoter | Typical Product |
|---|---|---|
| Glycosyl Bromide/Chloride (Koenigs-Knorr) | Silver or Mercury Salts | O-Glycoside |
| Glycosyl Trichloroacetimidate | Lewis Acid (e.g., TMSOTf) | O-Glycoside |
| Glycosyl Fluoride (B91410) | Lewis Acid | O-Glycoside |
Phosphorylation Reactions of the Serine Hydroxyl
Phosphorylation of serine residues is a fundamental mechanism for regulating protein function and signal transduction. this compound is a suitable precursor for the synthesis of phosphoserine derivatives. acs.orgwhiterose.ac.uk
The phosphorylation of the hydroxyl group is typically carried out using a phosphitylating agent, such as a phosphoramidite, followed by oxidation. This approach allows for the stepwise construction of the phosphate (B84403) group and offers good control over the reaction. The Boc and allyl protecting groups are generally compatible with these conditions, although care must be taken during deprotection steps to avoid side reactions. acs.orgwhiterose.ac.uk For instance, a two-step deprotection strategy for N-Boc allyl phosphates has been developed, where deallylation is performed prior to the acidic removal of the Boc group to prevent the formation of allyl-amine impurities. acs.orgchemrxiv.org
Transformation Pathways for Introducing Molecular Diversity
Mitsunobu Reaction for Stereoselective Derivatization
The Mitsunobu reaction is a powerful tool for the stereoselective conversion of alcohols to a variety of other functional groups, including esters, ethers, and azides, with inversion of configuration. tudublin.iersc.org In the context of this compound, the Mitsunobu reaction provides a strategic pathway for introducing molecular diversity at the β-carbon of the serine side chain.
This reaction involves the activation of the hydroxyl group with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). tudublin.ie The activated hydroxyl group is then displaced by a nucleophile. The choice of nucleophile determines the resulting functional group. For example, using a carboxylic acid as the nucleophile leads to the formation of an ester, while using hydrazoic acid (HN3) or its equivalent introduces an azide group.
A critical aspect of the Mitsunobu reaction with serine derivatives is the potential for side reactions, such as the formation of dehydroalanine (B155165) (Dha) or aziridines. The choice of the N-protecting group is crucial to prevent these side reactions. The bulky trityl group has been shown to be effective in preventing such unwanted transformations. tudublin.ie
Table 3: Mitsunobu Reaction on Serine Derivatives
| Nucleophile | Reagents | Product |
|---|---|---|
| Carboxylic Acid | PPh3, DEAD/DIAD | Ester (inversion of stereochemistry) |
| Phthalimide | PPh3, DEAD/DIAD | N-Substituted Phthalimide |
| Hydrazoic Acid (HN3) | PPh3, DEAD/DIAD | Azide (inversion of stereochemistry) |
| N-Substituted Sulfonamides | PPh3, DEAD/DIAD | N-Substituted Sulfonamide |
Applications of N T Boc L Serine Allyl Ester in Advanced Synthetic Methodologies
Precursor for Unnatural Amino Acid and Peptidomimetic Synthesis
Beyond their role in natural peptides, amino acids are chiral building blocks for a vast array of other organic molecules. sigmaaldrich.com N-t-Boc-L-serine Allyl Ester, as an enantiomerically pure compound, is an excellent starting material for the synthesis of unnatural amino acids and peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved properties like stability or oral bioavailability. sigmaaldrich.comrsc.org
The synthesis of α,α-disubstituted amino acids, which contain two side chains on the α-carbon, is a significant area of research as these compounds can confer unique conformational constraints on peptides. researchgate.net this compound can serve as a chiral template for such syntheses. The existing stereocenter of the L-serine backbone can direct the stereoselective introduction of a new substituent at the α-carbon. nih.gov
Synthetic strategies often involve the chemical modification of the serine side chain. For example, the hydroxyl group can be oxidized to an aldehyde, which then serves as an electrophilic center for the introduction of a new carbon-carbon bond at the α-position. Alternatively, the hydroxyl can be converted into a leaving group to facilitate alkylation reactions. Through such stereocontrolled transformations, a wide variety of structurally diverse and optically pure unnatural α-amino acids can be accessed from this versatile serine precursor. nih.govrsc.org
Table 3: Examples of Synthetic Transformations from Serine Derivatives
| Starting Material | Transformation | Product Class | Significance |
|---|---|---|---|
| N-protected Serine Ester | Oxidation of side-chain, followed by nucleophilic addition | α-Substituted Serine Analogs | Key intermediates for complex natural products and bioactive compounds. nih.gov |
| Chiral Serine-derived Scaffold | Diastereoselective alkylation of enolate intermediate | Quaternary α-Alkylserine Derivatives | Provides access to sterically hindered amino acids that induce specific peptide conformations. nih.gov |
| N-protected Serine Derivative | Conversion to an α-iminoester, followed by diastereoselective allylation | Non-proteinogenic α-Amino Acid Precursors | Building blocks for peptidomimetics with enhanced metabolic stability. rsc.org |
| Serine-derived N,O-acetal | Diastereoselective alkylation and ring opening | Chiral Quaternary β²,²-Amino Acids | Access to challenging β-amino acid structures, important in chemical biology. nih.gov |
Synthesis of β,γ-Unsaturated-α-Amino Acid Derivatives
β,γ-Unsaturated α-amino acids are crucial components of numerous natural products and serve as versatile intermediates in organic synthesis. sioc-journal.cn The synthesis of these compounds often leverages the reactivity of the serine hydroxyl group in this compound. One prominent strategy involves converting the serine derivative into a corresponding organozinc-copper reagent. This intermediate can then react with various electrophiles, such as allylic halides, to introduce the desired unsaturation.
A key transformation pathway begins with the conversion of the hydroxyl group of the serine precursor into a better leaving group, for instance, by iodination. The resulting N-(tert-Butoxycarbonyl)-β-iodoalanine ester can be activated with zinc to form an organozinc reagent. This reagent, in the presence of a copper catalyst (CuCN·2LiCl), reacts with allylic halides or tosylates in an SN2' fashion to yield enantiomerically pure β,γ-unsaturated-α-amino acid derivatives. acs.org This method provides a controlled and stereoselective route to these valuable building blocks.
Another approach involves the elimination of the hydroxyl group to form a dehydroalanine (B155165) intermediate, which can then undergo various addition or cross-coupling reactions. While not originating from the allyl ester itself, the presence of the allyl group ensures compatibility with a wide range of reaction conditions that might be used to install the β,γ-unsaturation. For instance, α-vinylglycine, a simple β,γ-unsaturated amino acid, has been synthesized from L-homoserine lactone, demonstrating the utility of related chiral precursors. nih.gov
| Starting Material | Key Intermediate | Key Reaction | Product Type | Reference |
|---|---|---|---|---|
| N-Boc-L-serine ester | Serine-derived organozinc-copper reagent | SN2' addition to allylic halides | Enantiopure β,γ-unsaturated-α-amino acids | acs.org |
| L-homoserine lactone | Phenylselenide derivative | Oxidative elimination | L-α-vinylglycine | nih.gov |
| Amino acid-derived Katritzky salts | Alkyl radical | Photoredox-catalyzed alkylation | β,γ-Unsaturated esters | sioc-journal.cn |
Construction of Complex Amino Acid Scaffolds
The chiral nature of this compound makes it a powerful starting point for the asymmetric synthesis of complex amino acid scaffolds, including those with quaternary stereocenters and polycyclic systems. mdpi.com These scaffolds are of great interest in medicinal chemistry and materials science.
One sophisticated application is the synthesis of β²,²-amino acids, which contain a quaternary stereocenter at the α-position. A strategy starting from the related N-Boc-L-isoserine methyl ester involves its reaction with 2,2,3,3-tetramethoxybutane (B127872) to form chiral bicyclic N,O-acetals. acs.org These rigid bicyclic structures then allow for highly diastereoselective alkylation at the α-position. Subsequent hydrolysis of the acetal (B89532) yields the desired enantiomerically pure α-alkyl-isoserine derivatives, which are valuable building blocks for peptidomimetics. acs.org This methodology highlights how the serine backbone can be used as a template to control stereochemistry in the construction of highly substituted amino acids. acs.org
Furthermore, serine derivatives are employed in the total synthesis of complex natural products. For example, a derivative of N-Boc protected L-serine was used to synthesize an advanced oxazoline (B21484) intermediate. mdpi.com This intermediate was a precursor for a stereoselective Michael cyclization, which formed the tetracyclic core of the bioactive alkaloid (+)-erysotramidine as a single diastereomer. mdpi.com The chirality of the original serine molecule directed the entire stereochemical outcome of the complex cyclization. mdpi.com
| Scaffold Type | Synthetic Strategy | Key Intermediate | Significance | Reference |
|---|---|---|---|---|
| β²,²-Amino Acids | Diastereoselective alkylation | Bicyclic N,O-acetal | Access to chiral quaternary amino acids | acs.org |
| Tetracyclic Alkaloid Core | Stereoselective Michael cyclization | Chiral oxazoline | Total synthesis of (+)-erysotramidine | mdpi.com |
| syn-β-Amino-α-hydroxy acids | Intramolecular conjugate addition | N-Boc-trans-oxazolidine methyl ester | Configurationally stable chiral synthons | orgsyn.org |
Bioconjugation and Probe Development
The targeted modification of biomolecules requires chemical handles that can react selectively under mild, typically aqueous, conditions. This compound provides a scaffold that can be elaborated into such tools for bioconjugation and the development of chemical probes.
Strategies for Site-Specific Derivatization and Functional Group Introduction
The key to the utility of this compound in this context is the principle of orthogonal protection. The molecule has three distinct functional sites: the N-terminal Boc group, the C-terminal allyl ester, and the side-chain hydroxyl group. Each of these can be addressed chemically without affecting the others.
N-Boc Deprotection: The Boc group is reliably removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), liberating the amine for peptide bond formation or other N-terminal modifications. These conditions leave the allyl ester and the hydroxyl group intact.
Allyl Ester Cleavage: The allyl ester is selectively cleaved under very mild conditions using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of an allyl scavenger (e.g., morpholine (B109124) or phenylsilane). iris-biotech.deacs.org This deprotection is fully compatible with the Boc group, Fmoc group, and most amino acid side chains, making it a cornerstone of orthogonal strategies in peptide synthesis and the creation of complex molecules. iris-biotech.de
Hydroxyl Group Functionalization: The primary alcohol of the serine side chain is a nucleophile that can be modified through various reactions, such as esterification, etherification, or oxidation. For instance, it can be phosphorylated using reagents like phosphorus oxychloride (POCl₃) to create phosphoserine analogues, which are crucial for studying cellular signaling. acs.org This reaction can be performed while the amine and carboxyl groups remain protected.
This orthogonality allows for a programmed, step-wise functionalization of the molecule. For example, one could first build a peptide chain from the N-terminus, then deprotect the C-terminal allyl ester to attach the peptide to a solid support or another molecule, and finally functionalize the serine hydroxyl group to introduce a fluorescent probe or a drug molecule. Water-soluble allyl sulfones have also been developed as reagents for the site-specific labeling of proteins and cyclic peptides in aqueous solutions, demonstrating the power of allyl chemistry in bioconjugation. rsc.org
Contributions to Chemical Biology Research
As a fundamental chiral building block, this compound and its derivatives are instrumental in chemical biology for synthesizing probes to interrogate biological systems and for developing new therapeutic agents.
Synthesis of Bioactive Small Molecules as Chiral Precursors
Chiral pool synthesis, which uses readily available enantiopure compounds as starting materials, is an efficient strategy for producing complex bioactive molecules. Serine, by virtue of its stereocenter and versatile hydroxyl group, is a powerful chiral pool reagent. mdpi.com
N-Boc-L-serine derivatives serve as precursors for a wide array of natural products and therapeutic agents. For example, derivatives of N-Boc-L-serine have been used to create advanced intermediates for the synthesis of the potent proteasome inhibitor omuralide and the side-chain of the anticancer drug paclitaxel (B517696) (Taxol). diva-portal.org Similarly, they are used to prepare chiral synthons for β-amino-α-hydroxy acids, which are core components of many bioactive molecules, including potential histone deacetylase (HDAC) inhibitors. orgsyn.org In the total synthesis of the neuroexcitatory agent (−)-α-kainic acid, a d-serine (B559539) derivative was the starting point for constructing a key cyclopropane (B1198618) intermediate. mdpi.com The synthesis of complex cyclodepsipeptide natural products, which often have potent biological activities, frequently relies on protected serine building blocks for introducing both peptide and ester linkages. mdpi.com
Exploration of Structure-Activity Relationships via Serine Modification
Understanding how the structure of a molecule relates to its biological activity (Structure-Activity Relationship, SAR) is fundamental to drug discovery. Modifying the serine residue in a bioactive peptide or small molecule is a common strategy to probe these relationships.
In the study of enzymes, site-directed mutagenesis is a biological equivalent of this chemical strategy. For instance, in human serine racemase, the active site residue Ser84 was systematically replaced with other amino acids like aspartate (S84D) or threonine (S84T). nih.gov This led to dramatic changes in the enzyme's substrate specificity and activity, revealing the critical role of the serine hydroxyl group in the catalytic mechanism. nih.gov
Advanced Analytical and Computational Investigations
Spectroscopic Methodologies for Structural and Stereochemical Elucidation
The precise determination of the three-dimensional structure and stereochemistry of chiral molecules like N-t-Boc-L-serine allyl ester is paramount for understanding their reactivity and biological function. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and chiral chromatography, are indispensable tools in this endeavor.
Advanced NMR Spectroscopy for Configurational and Conformational Analysis
Advanced NMR techniques are crucial for the detailed structural analysis of flexible molecules like this compound. Due to the presence of the bulky tert-butoxycarbonyl (Boc) protecting group, restricted rotation around the amide bond can lead to the existence of rotamers, which are distinct conformers that can interconvert. researchgate.net This phenomenon can complicate NMR spectra, often resulting in the appearance of multiple sets of signals for a single compound.
Selective 1D Nuclear Overhauser Effect (NOE) experiments are particularly useful in distinguishing between these equilibrating rotamers and true diastereomers. researchgate.net By irradiating a specific proton, it is possible to observe through-space interactions with other nearby protons, providing definitive evidence for the conformational exchange between rotamers. researchgate.net For instance, in related N-Boc protected amino acid derivatives, irradiation of a proton in one rotamer can induce a negative peak for the corresponding proton in the other rotamer, confirming their relationship as conformers. researchgate.net
Furthermore, two-dimensional NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) are instrumental in elucidating the relative stereochemistry. For example, in the analysis of related bicyclic N,O-acetal isoserine derivatives, 2D NOESY experiments have been used to confirm the spatial proximity of specific protons, thereby establishing the stereochemical configuration of the molecule. acs.org The choice of N-protecting group is also critical for preserving enantiomeric purity during certain reactions, as some intermediates, like N-Boc-(O-methylseryl) thiazolines, are prone to tautomerization. acs.org In such cases, ¹H and ¹⁹F NMR of corresponding Mosher's amides can be used to verify the absence of epimerization. acs.org
Chiral Chromatography and Enantiomeric Purity Assessment
Ensuring the enantiomeric purity of this compound and its derivatives is critical, especially in applications like peptide synthesis where stereochemical integrity is essential. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is the primary technique for this assessment. skpharmteco.com
Chiral HPLC methods often utilize chiral stationary phases that can differentiate between enantiomers. cat-online.com For amino acid derivatives, this may involve direct separation on a chiral column, sometimes requiring derivatization with a chromophoric group like Fmoc for UV detection. cat-online.com Gas chromatography (GC) on a chiral stationary phase is another powerful method for separating enantiomers of amino acids after appropriate derivatization to make them volatile. cat-online.com This technique can separate not only enantiomers but also diastereomers of amino acids with multiple chiral centers. cat-online.com
In practice, the enantiomeric purity of precursors to related compounds has been successfully determined using SFC. For instance, the enantiomeric purity of an iodoalanine intermediate was found to be greater than 98% by SFC using an AD-H column. orgsyn.org When direct SFC analysis is unsuccessful, an alternative approach involves the synthesis of diastereomeric amides. orgsyn.orgorgsyn.org By reacting the compound with a chiral auxiliary, a mixture of diastereomers is formed, which can then be analyzed by high-field NMR spectroscopy to determine the diastereomeric ratio, and by extension, the enantiomeric purity of the original compound. orgsyn.org
Table 1: Chiral Chromatography and Purity Assessment Data for Related Compounds
| Compound | Analytical Method | Column | Enantiomeric/Diastereomeric Purity | Reference |
| Iodoalanine intermediate | SFC | AD-H (25 cm x 5 µm) | >98% ee | orgsyn.org |
| N-(Boc)allylglycine methyl ester | ¹H NMR (after derivatization) | - | >99:1 dr | orgsyn.org |
Computational Chemistry Approaches
Computational chemistry provides powerful tools to complement experimental studies, offering insights into the reactivity, mechanisms, and stereochemical outcomes of reactions involving this compound.
Quantum Chemical Studies of Reactivity and Mechanisms
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to study reaction mechanisms and predict reactivity. For instance, in reactions involving similar chiral building blocks, computational studies have been used to rationalize the stereochemical outcomes. Theoretical calculations can predict the relative stabilities of different transition states, providing a basis for understanding why one diastereomer is formed preferentially over another.
In the context of nucleophilic additions to nitrones derived from L-serine, the reaction's success often relies on the interplay between Lewis acids and protecting groups. academie-sciences.fr Computational models can help to elucidate these complex interactions and predict the stereodivergency of such reactions. academie-sciences.fr Similarly, the mechanism of cycloaddition reactions involving related imines and nitrostyrenes has been investigated using computational methods, revealing multi-step pathways. acs.org
Molecular Modeling of Protecting Group Interactions
The Boc protecting group in this compound plays a significant role in directing the stereochemical course of reactions. Molecular modeling can be used to study the conformational preferences imposed by the Boc group and its interactions with reagents and solvents.
For example, in the diastereoselective alkylation of related N-Boc protected piperidin-2-ones, the stereochemical outcome is influenced by the conformation of the enolate intermediate, which is in turn affected by the Boc group. acs.org Computational studies have also been used to investigate the encapsulation of Boc-protected amino acid esters within self-assembled capsules, revealing how the guest molecules adopt compacted conformations to fit within the host cavity. acs.org These studies highlight the importance of non-covalent interactions involving the Boc group in determining molecular recognition and reactivity. acs.org DFT has been used to predict that changing the protecting group from Boc to a trifluoroacetyl group can alter the stabilization conformation of the transition state in reactions of related organosulfur compounds. uoguelph.ca
Theoretical Predictions in Diastereoselective Transformations
Theoretical predictions are invaluable for understanding and optimizing diastereoselective reactions involving chiral substrates like this compound. By modeling the transition states of competing reaction pathways, it is possible to predict the diastereomeric ratio of the products.
This approach has been successfully applied to the diastereoselective alkylation of bicyclic N,O-acetals derived from isoserine, a structural isomer of serine. acs.org Quantum mechanics calculations were used to evaluate the thermal stability of all possible stereoisomers of the bicyclic products, providing a rationale for the experimentally observed diastereoselectivity. acs.org In the indium-promoted allylation of chiral α-amino aldehydes, the high diastereoselectivity is often explained by a Felkin-Anh chelation model, where the stereochemical outcome is determined by the configuration of the existing stereocenter. core.ac.uk Computational modeling can provide a more detailed picture of these chelated transition states.
Emerging Research Frontiers and Future Prospects
Innovation in Protecting Group Chemistry and Orthogonal Strategies
The strategic use of protecting groups is fundamental to modern organic synthesis, and N-t-Boc-L-serine allyl ester exemplifies the power of orthogonal protection. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the amine, while the allyl ester is readily cleaved under mild conditions using palladium catalysis. This orthogonality allows for the selective deprotection and functionalization of either the amine or the carboxylic acid, leaving the other protected and the hydroxyl group available for further reactions. thieme-connect.de
Recent innovations focus on expanding the repertoire of orthogonal strategies. For instance, the combination of Boc and allyl protection is being explored in concert with other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, to enable even more complex, multi-step syntheses. This allows for a highly controlled, sequential unveiling of reactive sites within a molecule, which is crucial for the construction of intricate peptide structures and other complex natural products. The stability of the Boc group under basic conditions makes it particularly useful in syntheses involving non-peptide backbones, such as polymers.
| Protecting Group | Cleavage Condition | Orthogonal to |
| Boc (tert-butoxycarbonyl) | Acidic (e.g., TFA) | Allyl, Fmoc |
| Allyl Ester | Palladium(0) catalysis | Boc, Fmoc |
| Fmoc (9-fluorenylmethoxycarbonyl) | Basic (e.g., piperidine) | Boc, Allyl |
Catalytic Method Development for Serine Derivative Transformations
The development of novel catalytic methods for the transformation of serine derivatives is a vibrant area of research. The hydroxyl group of this compound serves as a key handle for a variety of catalytic reactions. Researchers are actively developing new catalysts to achieve highly selective and efficient modifications at this position.
Recent advancements include the use of transition metal catalysis for cross-coupling reactions and allylic substitutions. For example, copper/iridium synergistic catalysis has been employed for the stereodivergent synthesis of α-quaternary serine derivatives. researchgate.net This method allows for the creation of two adjacent stereogenic centers with high control over all four possible stereoisomers. Furthermore, new organocatalysts derived from serine have been shown to be highly effective in asymmetric aldol (B89426) reactions, producing products with high yields and enantioselectivities. researchgate.net These catalytic systems often operate under mild conditions and can even be performed in the presence of water, highlighting their potential for greener chemical processes.
Integration into Flow Chemistry and Automated Synthesis Platforms
The unique properties of this compound make it an ideal candidate for integration into flow chemistry and automated synthesis platforms. Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The well-defined reactivity of the protecting groups on this compound allows for precise, sequential deprotection and coupling steps within a flow reactor.
Automated synthesis platforms, particularly those used for solid-phase peptide synthesis (SPPS), are another area where this serine derivative is making an impact. While traditionally associated with Fmoc chemistry, the orthogonal nature of the Boc and allyl groups is being leveraged in hybrid automated synthesis strategies. This enables the automated construction of complex peptides and other oligomers that would be challenging to produce using standard methods. For example, the automated synthesis of FAPI (fibroblast activation protein inhibitor) derivatives has been successfully demonstrated. d-nb.info
Exploration of Novel Bioconjugation and Material Science Applications
The functional handles on this compound make it a valuable tool for bioconjugation and material science. Bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids, can be facilitated by the selective functionalization of the serine derivative. chemimpex.com For instance, the hydroxyl group can be modified to introduce a linker or a reporter molecule, which can then be used to study biological processes or for diagnostic purposes.
In material science, the ability to polymerize or graft this compound onto surfaces or into polymer backbones is being explored. The chiral nature of the molecule can impart specific properties to the resulting materials, such as chiroptical activity or the ability to selectively interact with other chiral molecules. Silylated serine derivatives have been prepared for grafting onto inorganic materials for applications in heterogeneous catalysis. sciforum.net
Design of Next-Generation Chiral Synthons from L-Serine Frameworks
The L-serine framework, with its inherent chirality, serves as a foundational scaffold for the design of next-generation chiral synthons. biorxiv.org this compound is a key intermediate in the synthesis of a wide array of more complex chiral building blocks. orgsyn.org
Researchers are using the stereocenter of L-serine as a starting point to create novel ligands for asymmetric catalysis. For example, chiral oxazoline (B21484) ligands derived from L-serine have been shown to be effective in palladium-catalyzed asymmetric allylic alkylation reactions. researchgate.net Additionally, the synthesis of unnatural α-alkyl- and α-aryl-substituted serine derivatives has been achieved through sigmatropic rearrangements of allyl carbamates derived from serine. rsc.org These new chiral synthons open up possibilities for the synthesis of novel, enantiomerically pure compounds with potential applications in pharmaceuticals and materials science. The development of these synthons is crucial for advancing asymmetric synthesis and providing access to a wider range of complex, stereochemically defined molecules.
Q & A
Q. Table 1. Comparison of Allyl Ester Deprotection Methods
| Conditions | Catalyst/Scavenger | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ + Morpholine | 5 mol% Pd, 10 eq. | THF/MeOH | 92 | |
| Pd(OAc)₂ + N-Methylaniline | 3 mol% Pd, 8 eq. | DMF/H₂O | 88 | |
| ZnCl₂/P₂O₅ | - | Acetonitrile | 44 |
Q. Table 2. Key Characterization Data for this compound
| Technique | Critical Peaks/Data | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H, Boc) | Confirms Boc protection |
| δ 5.85–6.05 (m, 3H, allyl) | Allyl ester protons | |
| ¹³C NMR | δ 155.2 (Boc carbonyl) | Boc group integrity |
| FT-IR | 1742 cm⁻¹ (ester C=O) | Ester functional group |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
